molecular formula C13H10N4O3 B6420288 6-(4-methylphenyl)-4-oxo-4H,5H-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid CAS No. 1351398-78-1

6-(4-methylphenyl)-4-oxo-4H,5H-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid

Cat. No. B6420288
CAS RN: 1351398-78-1
M. Wt: 270.24 g/mol
InChI Key: WELSEYKITDQJQL-UHFFFAOYSA-N
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Description

6-(4-methylphenyl)-4-oxo-4H,5H-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid, also known as 4-methyl-6-(3-oxo-2-phenyl-1,2,3-triazolo[1,5-a]pyrazin-5-yl)benzoic acid (MPTPC), is a compound of the triazole family, which is a class of heterocyclic compounds with a wide range of biological activities. MPTPC has been extensively studied for its potential applications in drug discovery, medicinal chemistry, and biochemistry.

Scientific Research Applications

Antibacterial Activity

The antibacterial potential of triazole derivatives, closely related to the specified chemical compound, is significant, especially against Staphylococcus aureus. Triazoles, being bioisosteres of amides, esters, and carboxylic acids, exhibit potent inhibitory actions on key bacterial enzymes such as DNA gyrase and topoisomerase IV. Their unique structural features allow them to exert multiple antibacterial mechanisms, making them promising candidates for addressing drug-resistant bacterial infections (Li & Zhang, 2021).

Catalysis and Drug Synthesis

Triazole derivatives serve as crucial scaffolds in drug discovery and development due to their versatile biological activities and structural variations. They play a significant role in the synthesis of new drugs and have been incorporated into several pharmaceuticals. Their stability under various conditions and ability to engage in multiple types of interactions make them valuable in the design of molecules with desired therapeutic effects (Kaushik et al., 2019).

Synthesis of Heterocycles

The chemical under discussion, with its triazole core, is part of a broader class of compounds that are instrumental in the synthesis of various heterocyclic compounds. These heterocycles are foundational in developing new materials, pharmaceuticals, and agrochemicals due to their complex and diverse biological activities. Triazoles, in particular, have been explored for their potential in creating novel heterocyclic structures with significant pharmacological properties (Gomaa & Ali, 2020).

Immunomodulatory Effects

Research indicates that certain triazole derivatives exhibit immunomodulating activities alongside their antimicrobial effects. This dual action enhances their therapeutic potential, especially in in vivo contexts where they can stimulate the immune system while directly combating pathogens. This property opens avenues for developing drugs that can manage infections more effectively by supporting the body's natural defense mechanisms (Schiaffella & Vecchiarelli, 2001).

Agricultural Applications

Compounds related to the specified chemical structure are utilized in agriculture to create plant protection products. Triazole derivatives have been formulated into insecticides, fungicides, and growth regulators, showcasing their versatility and importance in maintaining crop health and productivity. Their ability to inhibit the growth of various pests and pathogens makes them essential tools in agricultural management (Nazarov et al., 2021).

properties

IUPAC Name

6-(4-methylphenyl)-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3/c1-7-2-4-8(5-3-7)9-6-17-11(12(18)14-9)10(13(19)20)15-16-17/h2-6H,1H3,(H,14,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELSEYKITDQJQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=C(N=N3)C(=O)O)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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